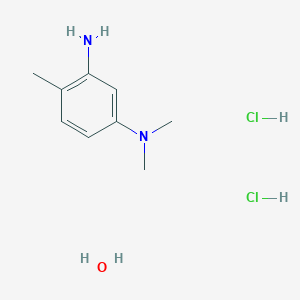![molecular formula C20H15ClN2O3 B6285918 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one CAS No. 413619-81-5](/img/structure/B6285918.png)
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C20H15ClN2O3. It is a derivative of phenoxazine , a class of compounds that have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .
Synthesis Analysis
Phenoxazines, including this compound, have been synthesized through various structural modifications over the years to develop new phenoxazines with improved properties . The reaction of diaza-5H-benzo[a]phenoxazin-5-one and 5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by Pd/t-BuXPhos/K3PO4 system has been used to synthesize previously unknown ether derivatives .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using UV-visible, FTIR, and 1H NMR spectroscopy . The average mass of the molecule is 281.693 Da and the monoisotopic mass is 281.024353 Da .Scientific Research Applications
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one has been the subject of numerous scientific studies due to its potential applications in various fields of science. The compound has been studied for its potential use as an antiviral agent, antifungal agent, and antibacterial agent. Furthermore, the compound has been studied for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is not yet fully understood. However, it is believed to act as an inhibitor of a wide range of enzymes, including cytochrome P450 enzymes, proteases, and kinases. In addition, the compound has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
This compound has been found to possess a range of interesting biochemical and physiological effects. In vitro studies have demonstrated that the compound has antiviral, antifungal, and antibacterial activity. Furthermore, the compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In vivo studies have demonstrated that the compound has a range of beneficial effects, including the ability to reduce inflammation, reduce oxidative stress, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one for laboratory experiments include its low cost and availability, its stability in aqueous solutions, and its low toxicity. However, there are also several limitations to using this compound in laboratory experiments. These include its limited solubility in organic solvents and its low water solubility. In addition, the compound has a relatively short shelf life and is sensitive to light and air.
Future Directions
There are a number of potential future directions for the use of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one. These include further studies into the compound’s antiviral, antifungal, and antibacterial activity. Additionally, further research into the compound’s potential use as a therapeutic agent in the treatment of cancer, Alzheimer’s disease, and other neurological disorders is warranted. Furthermore, further studies into the compound’s biochemical and physiological effects are needed. Finally, further research into the compound’s solubility in organic solvents and its stability in aqueous solutions is also necessary.
Synthesis Methods
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one can be synthesized through several methods, including the reaction of this compound with 2-hydroxyethyl piperazine and 2-aminomethylmorpholine. This reaction is carried out in aqueous solution at room temperature. The reaction yields this compound in a quantitative yield.
properties
IUPAC Name |
6-chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-17-19(24)14-4-2-1-3-13(14)18-20(17)26-16-11-12(5-6-15(16)22-18)23-7-9-25-10-8-23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRTGVNWBKSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C(=O)C(=C4O3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

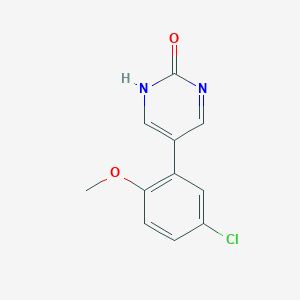
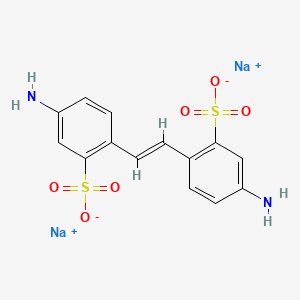


![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)
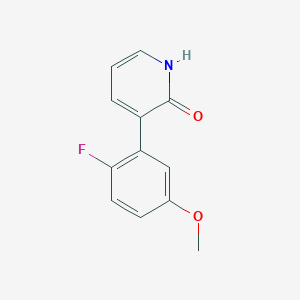


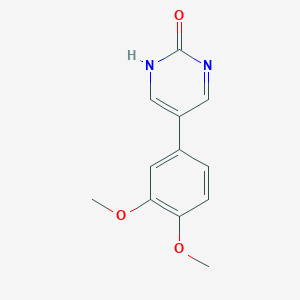


![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
